molecular formula C21H30N4O3 B4165842 N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine

N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine

Cat. No.: B4165842
M. Wt: 386.5 g/mol
InChI Key: OYFZQEIPZMXQJB-UHFFFAOYSA-N
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Description

N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine is a complex organic compound with a unique structure that combines a furan ring, a morpholine ring, and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Quinazoline Core: The quinazoline core is constructed through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, typically using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the quinazoline core can yield tetrahydroquinazoline derivatives.

Scientific Research Applications

N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

    Industrial Applications: The compound’s unique properties make it a candidate for use in various industrial applications, including as a catalyst or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(methoxymethyl)-2-furyl]methyl}-7,7-dimethyl-2-(4-piperidinyl)-5,6,7,8-tetrahydro-5-quinazolinamine: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-{[5-(methoxymethyl)-2-furyl]methyl}-7,7-dimethyl-2-(4-pyrrolidinyl)-5,6,7,8-tetrahydro-5-quinazolinamine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-21(2)10-18(22-12-15-4-5-16(28-15)14-26-3)17-13-23-20(24-19(17)11-21)25-6-8-27-9-7-25/h4-5,13,18,22H,6-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFZQEIPZMXQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CN=C(N=C2C1)N3CCOCC3)NCC4=CC=C(O4)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine
Reactant of Route 2
Reactant of Route 2
N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine
Reactant of Route 3
Reactant of Route 3
N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine
Reactant of Route 4
Reactant of Route 4
N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine
Reactant of Route 5
Reactant of Route 5
N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine
Reactant of Route 6
Reactant of Route 6
N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine

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